molecular formula C10H9N3OS B1529243 2-amino-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 1340272-93-6

2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B1529243
CAS RN: 1340272-93-6
M. Wt: 219.27 g/mol
InChI Key: FHSQXKSCDPRDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-phenyl-1,3-thiazole-4-carboxamide is a compound with the CAS Number: 1340272-93-6 . It has a molecular weight of 219.27 . This compound is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of this compound and its analogues involves reactions with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H, (H2,11,13)(H,12,14) . The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .


Chemical Reactions Analysis

This compound can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil and chloranilic acid .

Scientific Research Applications

Synthesis Techniques

  • Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-4-functionalized thiazoles, introducing various functionalities including N-substituted carboxamide in the product thiazoles, highlighting the versatility of thiazole derivatives in synthesis techniques (Kumar, Parameshwarappa, & Ila, 2013).

Antitumor Activity

  • Lombardo et al. (2004) discovered a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with excellent antitumor activity against various cancer cell lines, showcasing the potential of thiazole derivatives in cancer treatment (Lombardo et al., 2004).

Chemical Properties and Applications

  • Sívek et al. (2008) synthesized optically active carboxamides based on 2-phenylimidazole, featuring amino acid residues, which could be utilized as N-chelating ligands, demonstrating the applicability of such compounds in chemical reactions (Sívek, Pytela, & Bureš, 2008).

Antibiotic and Antibacterial Properties

  • Ahmed (2007) focused on the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, which were studied for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the medical relevance of thiazole derivatives (Ahmed, 2007).

Antimicrobial Agents

  • Bikobo et al. (2017) synthesized a series of N-phenyl-thiazol-2-amine derivatives showing significant antimicrobial activity against bacterial and fungal strains, further emphasizing the potential of thiazole derivatives in antimicrobial applications (Bikobo et al., 2017).

Anti-anoxic Activity

  • Ohkubo et al. (1995) prepared various 2-thiazolecarboxamides exhibiting potent anti-anoxic activity, suggesting their use in medical applications for conditions related to oxygen deprivation (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Fungicidal and Antivirus Activity

  • Fengyun et al. (2015) designed and synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives with systematic evaluation of their fungicidal and antivirus activities, demonstrating their potential in agricultural and pharmaceutical industries (Fengyun et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-10-13-8(6-15-10)9(14)12-7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSQXKSCDPRDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-phenyl-1,3-thiazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-phenyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.